tert-pentyl isothiocyanate

Overview

Description

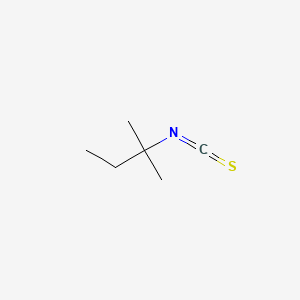

tert-pentyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The general structure of isothiocyanates is R-N=C=S, where R represents an organic group .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-pentyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide and an alkylating agent . The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine . Another method involves the use of dithiocarbamate salts, which are decomposed using tosyl chloride to yield the desired isothiocyanate .

Industrial Production Methods

Industrial production of isothiocyanates often employs large-scale synthesis methods that ensure high yield and purity. One such method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be carried out in a one-pot or two-step approach, depending on the desired efficiency and versatility .

Chemical Reactions Analysis

Types of Reactions

tert-pentyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thiourea derivatives.

Hydrolysis: Isothiocyanates are susceptible to hydrolysis, resulting in the formation of amines and carbonyl sulfide.

Addition Reactions: The compound can participate in addition reactions with various reagents, forming a range of products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols . Reaction conditions typically involve mild temperatures and the presence of a base or catalyst to facilitate the reaction .

Major Products Formed

The major products formed from reactions with this compound include thiourea derivatives, amines, and various addition products depending on the specific reagents used .

Scientific Research Applications

tert-pentyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-pentyl isothiocyanate involves its highly reactive electrophilic -N=C=S functional group . This group can interact with various molecular targets, including proteins and enzymes, leading to the modulation of cellular pathways . For example, isothiocyanates can induce the expression of antioxidant genes through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway . Additionally, they can inhibit the activity of pro-inflammatory enzymes and signaling pathways, contributing to their anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Allyl isothiocyanate: Known for its pungent flavor and antimicrobial properties, commonly found in mustard and horseradish.

Phenyl isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.

Sulforaphane: A well-studied antioxidant and anticancer agent derived from cruciferous vegetables.

Uniqueness

tert-pentyl isothiocyanate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to other isothiocyanates .

Biological Activity

Tert-pentyl isothiocyanate (TPI) is a member of the isothiocyanate family, which are bioactive compounds derived from glucosinolates found in cruciferous vegetables. This article explores the biological activity of TPI, focusing on its mechanisms of action, potential health benefits, and related research findings.

Overview of Isothiocyanates

Isothiocyanates (ITCs) are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. They exert these effects through various mechanisms, such as inducing apoptosis in cancer cells and modulating antioxidant responses.

- Activation of Nrf2 Pathway :

-

Apoptosis Induction :

- Recent studies suggest that TPI can induce apoptosis through the modification of specific proteins involved in the apoptotic pathway. For instance, it has been shown to covalently modify BID, a pro-apoptotic member of the Bcl-2 family, leading to mitochondrial translocation and subsequent apoptosis .

- Antimicrobial Activity :

Anticancer Activity

A study on phenethyl isothiocyanate (PEITC), closely related to TPI, highlighted its ability to induce apoptosis in cancer cells by modifying BID. This mechanism underscores the potential of ITCs in cancer therapy .

Antimicrobial Studies

Research has shown that extracts containing ITCs from Raphanus sativus roots have significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The acetone extract exhibited the highest antibacterial efficacy, correlating with specific ITC content .

Comparative Table of Biological Activities

Properties

IUPAC Name |

2-isothiocyanato-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-4-6(2,3)7-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKGVWIYLYUQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208414 | |

| Record name | Neopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-97-7 | |

| Record name | Neopentyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.